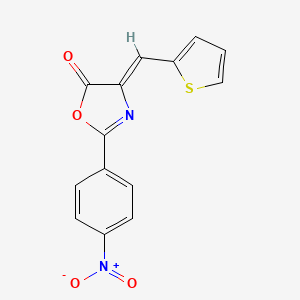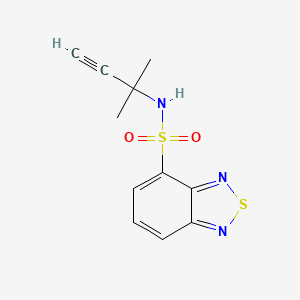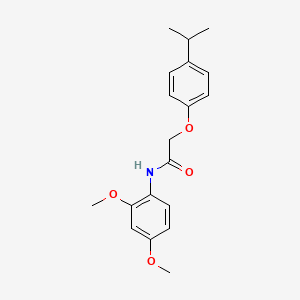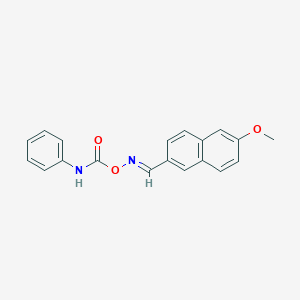![molecular formula C16H13N3OS B5588289 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)
1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone often involves reactions between substituted 1H-1,2,4-triazole-thiols and appropriate chloroacetyl or acetyl derivatives under conditions that may include the use of sodium hydride and potassium iodide at reflux (Liu et al., 2010). Additionally, cycloaddition of arylazides to acetylacetone is another route to obtain derivatives of 1,2,3-triazole (Pokhodylo et al., 2009).
Molecular Structure Analysis
Experimental and theoretical studies, including X-ray diffraction and Density Functional Theory (DFT), have been conducted to analyze the molecular structure of related compounds. Such studies offer insights into the vibrational assignments, chemical shifts, molecular orbital energies, and other physicochemical properties (Ataol & Ekici, 2014).
Chemical Reactions and Properties
1-Phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential antimicrobial activities. For instance, reactions with isatin and phenyl isothiocyanate have been explored for the synthesis of compounds displaying growth inhibitory effects against certain bacteria and fungi (Bochao Li et al., 2017).
Physical Properties Analysis
The physical properties, such as UV-vis absorption, fluorescence spectra, and crystalline structure, have been investigated for various derivatives. These studies reveal that the physical characteristics are influenced by the substituents bonded to the triazole rings, affecting the fluorescence intensity and emission bands (Liu et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone derivatives, including their reactivity and potential as antimicrobial agents, have been a focus of research. These properties are determined through various spectroscopic and analytical techniques, such as IR, 1H NMR, 13C NMR, and HRMS (Bochao Li et al., 2017).
Propiedades
IUPAC Name |
1-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(13-7-3-1-4-8-13)11-21-16-17-12-19(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHXFCOCMFWYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)
![N-ethyl-3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5588223.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5588235.png)
![3-[(2-chlorobenzyl)thio]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5588240.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5588241.png)



![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)



![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5588302.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)